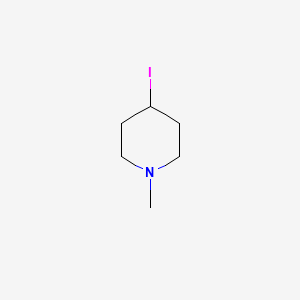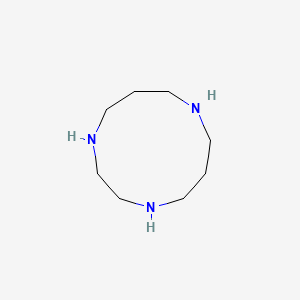
5-Bromopyrimidine 1-oxide
Overview
Description
5-Bromopyrimidine 1-oxide: is an organic compound with the molecular formula C4H3BrN2O It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and an oxygen atom is bonded to the nitrogen atom in the ring, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrimidine 1-oxide typically involves the bromination of pyrimidine followed by oxidation. One common method is the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromopyrimidine is then oxidized using hydrogen peroxide or a peracid to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyrimidine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The N-oxide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
- Substituted pyrimidines, amines, and biaryl compounds depending on the reaction type and conditions used.
Scientific Research Applications
Chemistry: 5-Bromopyrimidine 1-oxide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it is used to study the interactions of pyrimidine derivatives with biological macromolecules. It is also employed in the design of enzyme inhibitors and nucleic acid analogs .
Medicine: Its derivatives have shown activity against certain types of cancer cells and viruses .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. It is also utilized in the development of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 5-Bromopyrimidine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or alter the function of receptors, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: It can inhibit enzymes involved in DNA replication and repair, making it useful in anticancer and antiviral therapies.
Comparison with Similar Compounds
5-Bromopyrimidine: Lacks the N-oxide group, making it less reactive in certain chemical reactions.
5-Chloropyrimidine 1-oxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-Fluoropyrimidine 1-oxide: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness: 5-Bromopyrimidine 1-oxide is unique due to the presence of both the bromine atom and the N-oxide group. This combination enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the N-oxide group can improve its solubility and bioavailability, making it more effective in biological applications .
Properties
IUPAC Name |
5-bromo-1-oxidopyrimidin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-1-6-3-7(8)2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABPOWQWVMITGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=N1)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B3262951.png)
![(5E)-5-[2-(6-bromo-4-phenylquinazolin-2-yl)hydrazin-1-ylidene]-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctan-3-one](/img/structure/B3262962.png)



![4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3262980.png)
![2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B3262981.png)



